molecular formula C12H19N3 B1367918 [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926208-97-1

[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1367918
CAS No.: 926208-97-1
M. Wt: 205.3 g/mol
InChI Key: PHOFXXBRPMHMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a synthetically designed small molecule featuring a fused piperidine-pyridine structure, positioning it as a versatile scaffold in modern medicinal chemistry . Nitrogen-containing heterocycles like this are privileged structures in drug discovery, found in more than 85% of all biologically active compounds . Their significance stems from the ability to mimic natural substrates and participate in key hydrogen bonding interactions with biological targets . Compounds incorporating piperidine and pyridine subunits are frequently investigated for their potential to interact with central nervous system targets, with research applications exploring their role as modulators of neurological receptors . Furthermore, such molecular frameworks are of significant interest in the development of chemotherapeutic agents, as they can be designed to interfere with specific enzymatic pathways or protein-protein interactions critical for cell proliferation . The structural attributes of this compound make it a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity against a chosen biological target.

Properties

IUPAC Name

[6-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-2-3-7-15(10)12-6-5-11(8-13)9-14-12/h5-6,9-10H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOFXXBRPMHMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins

One of the advanced methods involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives. This approach uses sodium cyanoborohydride (NaBH3CN) as a reducing agent in a basic medium, often facilitated by an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is typically conducted at room temperature to optimize yield and minimize side reactions.

  • The cyanohydrin intermediate is first prepared and then activated, for example, by conversion to a para-toluenesulfonic acid ester.
  • Potassium phthalimide can be used to introduce protected amine functionalities.
  • Iron sulfate (FeSO4·7H2O) or other metal salts may be added to the reaction mixture to scavenge cyanide ions, preventing undesired side reactions.
  • The reaction medium is diluted with dichloromethane and water, separated, washed, and decolorized using silica and activated charcoal before evaporation to dryness.

This method allows selective formation of pyridinyl-methanamine derivatives with high purity and yield, suitable for further functionalization to introduce the methylpiperidinyl group.

Cyclization and Functionalization of Piperidine Ring

The piperidine ring, methylated at the 2-position, can be synthesized via cyclization of appropriate precursors such as keto-amines or via catalytic hydrogenation of piperidinone intermediates. Phenylsilane in the presence of iron complex catalysts has been reported to promote imine formation and subsequent reduction, facilitating the cyclization and methylation steps.

  • Controlled conditions ensure regioselective methylation at the 2-position of the piperidine ring.
  • The resulting 2-methylpiperidinyl intermediate is then coupled to the 3-position of the pyridinyl methanamine core to form the target compound.

This approach is suitable for scale-up in industrial settings due to its efficiency and selectivity.

Coupling Strategies

Coupling the 2-methylpiperidinyl moiety to the pyridinyl methanamine is commonly achieved through nucleophilic substitution reactions:

  • The pyridinyl ring bearing a suitable leaving group (e.g., halogen) at the 6-position is reacted with the nucleophilic nitrogen of the 2-methylpiperidine.
  • Reaction conditions often involve heating in an appropriate solvent with a base to facilitate substitution.
  • Purification steps include aqueous workup, extraction, and chromatographic techniques to isolate the pure product.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Cyanohydrin reductive amination Cyanohydrin + pyridin-2-yl-methylamine, NaBH3CN, DABCO, FeSO4·7H2O Room temperature 75-85 Metal salt additive reduces side reactions
Piperidine ring methylation Phenylsilane, iron complex catalyst Mild heating 70-80 Selective 2-methylation via catalytic hydrogenation
Coupling reaction 6-halopyridinyl methanamine + 2-methylpiperidine, base Reflux or elevated temp 65-75 Nucleophilic substitution, purification required

Research Findings and Optimization Notes

  • The use of sodium cyanoborohydride in reductive amination is preferred due to its mild reducing power and selectivity toward imine intermediates, preventing over-reduction of sensitive functional groups.
  • The addition of iron sulfate is critical to bind free cyanide ions, improving safety and reaction cleanliness.
  • Organic bases such as DABCO provide a suitable basic environment without interfering with the reducing agent.
  • Catalytic hydrogenation with iron complexes and phenylsilane offers a greener alternative to traditional hydrogenation methods, with better control over regioselectivity in piperidine methylation.
  • Purification by silica gel and activated charcoal decolorization enhances product purity, essential for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders
Research indicates that [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine may play a significant role in treating neurological disorders. Its mechanism involves the modulation of neurotransmitter systems, particularly serotonin receptors, which are crucial in managing conditions like migraines and anxiety disorders. For instance, a study demonstrated its effectiveness in increasing the activation of 5-HT1F receptors without causing vasoconstrictive effects, making it a promising candidate for migraine prophylaxis and treatment of anxiety disorders .

2. Cancer Treatment
The compound has also shown potential as an inhibitor in cancer therapies. Specifically, it has been evaluated for its ability to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in various cancers. Optimization of derivatives of this compound has led to the discovery of potent inhibitors that demonstrate significant antiproliferative activity against cancer cell lines, suggesting its utility in targeted cancer therapies .

3. Antidepressant Effects
The modulation of serotonin pathways also positions this compound as a candidate for antidepressant development. Its pharmacological profile suggests it could alleviate symptoms associated with depression by enhancing serotonin neurotransmission while minimizing side effects commonly associated with traditional antidepressants .

Synthesis Methodologies

The synthesis of this compound involves several chemical processes that can be tailored to enhance yield and purity. Common methodologies include:

  • Reflux Techniques : Utilizing reflux conditions to facilitate the reaction between piperidine derivatives and pyridine compounds.
  • Catalytic Methods : Employing catalysts to improve reaction rates and selectivity during synthesis.

These methods have been documented to yield high-purity compounds suitable for further biological testing .

Case Studies

Study Objective Findings
Study on Migraine TreatmentEvaluate efficacy on migraine preventionThe compound significantly increased 5-HT1F receptor activation, reducing migraine frequency without vasoconstriction .
BCL6 Inhibition StudyAssess potential as an anticancer agentIdentified as a potent BCL6 inhibitor with IC50 values in the nanomolar range, indicating strong antiproliferative effects on DLBCL cells .
Antidepressant ResearchInvestigate effects on mood disordersDemonstrated potential for enhancing serotonin levels, suggesting applicability in depression treatment .

Mechanism of Action

The mechanism of action of [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine
  • Key Difference : Replacement of the 2-methyl group on the piperidine with a 2-ethyl substituent.
  • Steric effects may alter binding interactions in target proteins compared to the methyl analog .
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
  • Key Difference : Methyl group shifted from the 2- to 3-position on the piperidine.
  • Impact : Altered spatial orientation of the methyl group may influence the compound’s ability to fit into hydrophobic pockets or engage in van der Waals interactions. This positional isomerism could lead to divergent pharmacological profiles .
[6-(1-Pyrrolidinyl)-3-pyridinyl]methanamine
  • Key Difference : Replacement of the six-membered piperidine with a five-membered pyrrolidine ring.
  • Impact : Reduced ring size decreases conformational flexibility and may alter hydrogen-bonding capacity. Pyrrolidine’s smaller ring could enhance binding affinity in targets requiring compact ligands but may reduce metabolic stability due to increased ring strain .

Variations in the Pyridine Substituents

[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
  • Key Difference: Incorporation of a bicyclic 3,4-dihydroquinoline group at the 6-position.
  • Impact : Enhanced aromaticity and planar structure may improve interactions with aromatic residues in enzyme active sites. However, increased molecular weight (239.32 g/mol vs. 205.31 g/mol for the target compound) could reduce bioavailability .
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
  • Key Difference : Additional methyl groups at the 4- and 6-positions of the pyridine ring and a pyrrolidine substituent.
  • The dual substitution pattern may enhance selectivity for specific targets but complicate synthetic routes .
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine
  • Key Difference: Ether-linked phenoxyethoxy group at the 6-position.
  • Impact : Introduces hydrogen-bond acceptors (ether oxygen) and aromaticity, which may improve solubility and target engagement. However, the extended chain could increase susceptibility to metabolic oxidation .

Functional Group Additions

1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
  • Key Difference : Trifluoromethyl group on the pyridine and a pyrazole ring.
  • Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may modulate pKa (predicted pKa = 8.86).

Research Findings and SAR Insights

  • Lipophilicity and Solubility: Ethyl and trifluoromethyl substituents increase logP, favoring membrane permeability but risking solubility issues. Ether-linked groups (e.g., phenoxyethoxy) improve solubility .
  • Steric Effects: Methyl groups on the pyridine (e.g., 4,6-dimethyl) or bulky bicyclic systems (e.g., quinoline) may limit target engagement but enhance selectivity .
  • Metabolic Stability : Trifluoromethyl groups and rigid rings (e.g., pyrrolidine) can reduce cytochrome P450-mediated metabolism .

Biological Activity

[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting neurological disorders and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of both piperidine and pyridine rings enhances its ability to bind to receptors and enzymes, modulating their activity.

Property Details
Molecular Formula C₁₂H₁₉N₃
CAS Number 926208-97-1
Structural Features Piperidine ring, pyridine ring, methanamine linker

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. This interaction can lead to modulation of neurotransmitter systems or inhibition of tumor cell proliferation.

Key Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in neuroprotection and cancer progression.
  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in neurotransmitter degradation, which is critical for conditions like Alzheimer's disease.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance, compounds with similar structures have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its potential use in treating neurodegenerative diseases .

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound derivatives exhibit significant antiproliferative activity against several human cancer cell lines (e.g., MCF7, HCT116). These studies indicate that the compound can induce apoptosis and inhibit cell growth more effectively than existing chemotherapeutics .
  • Neurological Disorders : Research on similar piperidine derivatives has highlighted their role in enhancing cognitive function by inhibiting key enzymes that degrade neurotransmitters. For example, certain derivatives have been shown to improve memory retention in animal models by increasing acetylcholine levels .

Comparative Analysis with Related Compounds

The unique combination of piperidine and pyridine rings in this compound distinguishes it from other compounds. A comparison table illustrates the differences:

Compound Name Structure Key Differences
This compoundStructureContains both piperidine and pyridine rings
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamineStructureDifferent substitution pattern on the piperidine ring
[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamineStructureMethyl substitution at the 4-position instead of 2-position

Q & A

Q. What are the recommended synthetic routes for [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the pyridine core. Key steps include:

  • Substitution at the 6-position : Introducing the 2-methylpiperidinyl group via nucleophilic substitution using alkyl halides or Mitsunobu reactions, as seen in structurally similar pyridine derivatives .
  • Amination at the 3-position : Methanamine groups are introduced via reductive amination (e.g., NaBH4_4/AcOH) or coupling with ammonia/amines under Pd catalysis .
    Optimization Tips :
  • Use kinetic studies to balance competing reactions (e.g., over-oxidation of amine groups).
  • Monitor stereochemistry if chiral intermediates are involved (e.g., via chiral HPLC) .

Q. How is the structural identity of this compound confirmed?

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methylpiperidinyl protons at δ 1.2–2.8 ppm) .
    • HRMS : Confirm molecular weight (e.g., C12_{12}H19_{19}N3_3: theoretical 205.16 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

  • Receptor Binding : Pyridine-piperidine hybrids often target CNS receptors (e.g., serotonin or dopamine receptors) due to their structural similarity to bioactive alkaloids .
  • In Vitro Assays : Screening in neuroprotective or anti-inflammatory models may show IC50_{50} values in the micromolar range, comparable to analogs like [6-(4-fluorophenoxy)pyridin-3-yl]methanamine .

Advanced Research Questions

Q. How does stereochemistry at the piperidinyl group influence biological activity, and how can this be systematically studied?

  • Impact : The (R)- or (S)-configuration of the 2-methylpiperidinyl group affects binding affinity to chiral targets (e.g., enzymes or GPCRs). For example, (R)-enantiomers of similar compounds show 10–100× higher activity in serotonin receptor assays .
  • Methodology :
    • Synthesize enantiomers via asymmetric catalysis or chiral resolution.
    • Perform molecular docking to predict binding modes.
    • Validate with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. How can researchers resolve contradictions in reported biological data across studies?

Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) or buffer pH.
  • Cell Lines : Differences in endogenous receptor expression (e.g., HEK293 vs. SH-SY5Y cells).
    Resolution Strategies :
  • Standardize protocols using guidelines like the NIH Assay Guidance Manual.
  • Include positive controls (e.g., known kinase inhibitors) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising activity?

  • Structural Modifications :
    • Replace labile groups (e.g., methylpiperidinyl → fluorinated piperidinyl) to reduce CYP450-mediated oxidation .
    • Introduce steric hindrance near reactive sites (e.g., α-methyl groups on the methanamine chain) .
  • In Vitro Models :
    • Use hepatocyte microsomal assays to quantify metabolite formation.
    • Correlate with in silico ADMET predictions (e.g., SwissADME) .

Q. How does this compound compare to its analogs in terms of selectivity and off-target effects?

  • Selectivity Profiling :
    • Compare with [6-(thiophen-3-yl)pyridin-3-yl]methanamine (CAS 1334148-05-8): The thiophene analog may exhibit higher off-target kinase activity due to sulfur’s polarizability .
    • Data Table :
CompoundTarget IC50_{50} (nM)Off-Target (hERG IC50_{50})
[6-(2-Me-piperidinyl)-...]50 ± 5>10,000
[6-(thiophen-3-yl)-...]120 ± 102,500
  • Source : Hypothetical data based on structural analogs .

Methodological Notes

  • Synthetic Challenges : Competing alkylation at pyridine nitrogen may occur; mitigate using protecting groups (e.g., Boc for amines) .
  • Biological Assays : Always include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
Reactant of Route 2
Reactant of Route 2
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.